molecular formula C15H19NO4 B1270459 N-Cbz-4-piperidineacetic acid CAS No. 63845-28-3

N-Cbz-4-piperidineacetic acid

Cat. No. B1270459
CAS RN: 63845-28-3
M. Wt: 277.31 g/mol
InChI Key: BUNUQMSIKUGVKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Cbz-4-piperidineacetic acid derivatives involves several key steps, including enantioselective routes and modifications to introduce the Cbz (carboxybenzyl) protecting group. For instance, an improved synthetic protocol for the synthesis of piperazic acids bearing the Cbz protecting group selectively at the N1 position has been reported, optimizing the ultimate selective deprotection at the N2 position, thus offering an efficient pathway to modified piperazates in high optical purity (Papadaki et al., 2020). Additionally, methods involving asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols have been developed to synthesize α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles, including those with Cbz protection (Seki et al., 2012).

Molecular Structure Analysis

The molecular structure of N-Cbz-4-piperidineacetic acid derivatives has been elucidated through techniques such as X-ray diffraction, FTIR, and ab initio calculations. Conformational analysis of 1-piperidineacetic acid derivatives has revealed insights into their stable forms and interactions with solvents and other molecules, highlighting the importance of hydrogen bonding in their structure stability and reactivity (Dega‐Szafran et al., 2002).

Chemical Reactions and Properties

N-Cbz-4-piperidineacetic acid and its derivatives participate in a range of chemical reactions, serving as intermediates for further chemical transformations. Biohydroxylation reactions, for example, have been applied to N-Cbz protected piperidines, demonstrating regioselective hydroxylation by the fungus Beauveria bassiana, which yields predominantly 4-hydroxylated products (Aitken et al., 1998).

Physical Properties Analysis

The physical properties of N-Cbz-4-piperidineacetic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and pharmaceutical development. The crystal and molecular structure investigations provide valuable information on the packing, hydrogen bonding patterns, and overall stability of these compounds (Dega‐Szafran et al., 2005).

Chemical Properties Analysis

The chemical properties of N-Cbz-4-piperidineacetic acid derivatives, including their reactivity, stability under different conditions, and interactions with various reagents, are foundational to their utility in chemical synthesis and drug design. Studies on their molecular interactions, hydrogen bonding, and reactivity patterns have provided insights into optimizing conditions for their use in synthesizing complex molecules (Delgado et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • N-Cbz-4-piperidineacetic acid serves as a valuable building block in the synthesis of nonproteinogenic amino acids. Its efficient synthesis, with high optical purity, is crucial for the total synthesis of natural products containing piperazic acid (Papadaki et al., 2020).
  • The compound's structure has been extensively analyzed, revealing insights into its conformational stability and interactions. For instance, the conformational analysis of 1-piperidineacetic acid by X-ray, FTIR, and ab initio calculations has provided detailed understanding of its stable conformers and their energy levels (Dega-Szafran et al., 2002).

Chemical Synthesis and Applications

  • The compound is utilized in the synthesis of a variety of chemical structures, highlighting its versatility as a reagent. For example, it is used in the solid-phase synthesis of new donepezil-based L- and D-glutamic acid derivatives, showing potential in the development of neuroprotective compounds for neurodegenerative diseases (Monjas et al., 2017).
  • Its derivatives play a role in asymmetric syntheses, such as the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, indicating its significance in the production of enantiomerically pure compounds (Xue et al., 2002).
  • Additionally, it's used in the preparation of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which are new scaffolds for combinatorial chemistry, demonstrating its utility in the creation of novel chemical libraries (Schramm et al., 2010).

Biological Applications and Evaluations

  • The compound has been part of the studies related to neurological conditions, such as Alzheimer's disease. For instance, activation of the CB2 receptor system by a compound structurally related to N-Cbz-4-piperidineacetic acid showed the potential to reverse amyloid-induced memory deficiency, suggesting its relevance in therapeutic approaches for neurodegenerative diseases (Wu et al., 2013).

Safety And Hazards

N-Cbz-4-piperidineacetic acid should be handled with care. It’s advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNUQMSIKUGVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363611
Record name N-Cbz-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-4-piperidineacetic acid

CAS RN

63845-28-3
Record name N-Cbz-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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